Elucidating the Mechanism of Action for 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine: A Proposed Research Framework
Elucidating the Mechanism of Action for 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine: A Proposed Research Framework
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine is a substituted aminopyridine derivative. A review of publicly available scientific literature and patent databases indicates that while its synthesis and chemical properties are accessible, its biological activity and specific mechanism of action have not been characterized. This technical guide addresses this knowledge gap by presenting a comprehensive, multi-stage research framework designed to systematically elucidate the compound's mechanism of action. This document serves as a strategic roadmap for researchers, outlining a logical progression from initial computational assessments to in-depth in vivo validation.
Introduction and Compound Profile
2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine is a small molecule with the molecular formula C9H14N2O2.[1] The structure, characterized by a pyridin-3-amine core with a (1-methoxypropan-2-yl)oxy substituent at the 2-position, suggests potential for diverse biological interactions. The aminopyridine scaffold is a common feature in many biologically active compounds, and its derivatives have been explored for a range of therapeutic applications. However, for this specific molecule, no target or pathway has been publicly disclosed.
Table 1: Physicochemical Properties of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine
| Property | Value | Source |
| CAS Number | 1332761-13-3 | [1] |
| Molecular Formula | C9H14N2O2 | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| SMILES | COCC(C)Oc1ncccc1N | [1] |
Given the absence of established biological data, this guide proposes a systematic approach to uncover the compound's potential therapeutic value by first identifying its molecular target and then characterizing its mechanism of action.
A Strategic Framework for Mechanism of Action (MoA) Elucidation
The following sections detail a phased experimental strategy. This workflow is designed to be a self-validating system, where the findings from each stage inform the experimental design of the next.
Phase 1: In Silico & Computational Assessment
The initial phase leverages computational tools to predict potential biological targets and physicochemical properties, providing a cost-effective and rapid means to generate initial hypotheses.
Experimental Protocol: Target Prediction and Druggability Analysis
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Target Prediction:
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Utilize a suite of target prediction software (e.g., SwissTargetPrediction, SuperPred, PharmMapper) to screen the chemical structure of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine against databases of known protein targets.
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Analyze the predictions based on 2D and 3D structural similarity to known ligands.
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Prioritize potential target classes that are frequently implicated in disease, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.
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ADMET Prediction:
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Employ computational models (e.g., ADMETlab, SwissADME) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.
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Assess key parameters such as oral bioavailability, blood-brain barrier permeability, and potential for off-target toxicities. These predictions will be crucial for designing subsequent in vivo studies.
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Diagram 1: In Silico Assessment Workflow
Caption: Workflow for initial computational screening.
Phase 2: In Vitro Target Identification and Validation
This phase aims to experimentally validate the computational hypotheses and identify the direct molecular target(s) of the compound.
Experimental Protocol: Affinity-Based Target Identification
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Chemical Probe Synthesis:
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Synthesize a derivative of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine that incorporates a reactive group (e.g., a photo-affinity label) and a tag (e.g., biotin) for subsequent purification.
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Affinity Chromatography:
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Immobilize the synthesized probe on a solid support (e.g., streptavidin beads).
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Incubate the immobilized probe with cell lysates from a relevant cell line (e.g., a human cancer cell line or primary neurons, depending on predicted activity).
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Wash away non-specifically bound proteins.
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Elute the specifically bound proteins.
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Protein Identification:
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Identify the eluted proteins using mass spectrometry (LC-MS/MS).
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Compare the identified proteins with the list of hypothesized targets from Phase 1.
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Experimental Protocol: Target Engagement Assays
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Recombinant Protein Assays:
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Once a primary target is identified, obtain or produce the recombinant protein.
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Perform direct binding assays (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)) to determine the binding affinity (KD) of the parent compound to its target.
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Cellular Thermal Shift Assay (CETSA):
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Treat intact cells with the compound.
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Heat the cells across a range of temperatures.
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Lyse the cells and separate soluble from aggregated proteins.
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Analyze the amount of soluble target protein at each temperature by Western blot. A shift in the melting temperature of the target protein in the presence of the compound confirms target engagement in a cellular context.
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Diagram 2: Target Identification and Validation Workflow
Caption: Experimental workflow for target validation.
Phase 3: Pathway Analysis and Functional Characterization
With a validated target, the focus shifts to understanding the downstream functional consequences of target engagement.
Experimental Protocol: Cellular Pathway Analysis
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Signaling Pathway Profiling:
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Treat relevant cell lines with 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine at various concentrations.
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Use techniques like Western blotting or phospho-proteomics to analyze the phosphorylation status and expression levels of key proteins downstream of the identified target. For instance, if the target is a kinase, examine its known substrates.
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Gene Expression Analysis:
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Perform RNA sequencing (RNA-seq) on cells treated with the compound to identify global changes in gene expression.
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Use pathway analysis tools (e.g., GSEA, DAVID) to determine which biological pathways are significantly modulated by the compound.
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Functional Cell-Based Assays:
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Develop and perform functional assays that are relevant to the identified target and pathway. Examples include:
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Cell Proliferation Assays: (e.g., MTT, BrdU) if the pathway is involved in cell cycle control.
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Apoptosis Assays: (e.g., Caspase-Glo, Annexin V staining) if the pathway regulates cell death.
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Reporter Gene Assays: To measure the activity of specific transcription factors downstream of the signaling pathway.
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Diagram 3: Signaling Pathway Analysis
Caption: Characterizing the downstream biological effects.
Conclusion and Future Directions
The absence of published data on the mechanism of action for 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine presents a unique opportunity for novel discovery. The structured, hypothesis-driven research framework outlined in this guide provides a rigorous and efficient path forward for its characterization. Successful execution of these studies would not only elucidate the compound's molecular mechanism but also pave the way for its potential development as a therapeutic agent. Future work would involve medicinal chemistry efforts to optimize potency and selectivity, followed by comprehensive in vivo studies in relevant disease models to establish preclinical proof-of-concept.
References
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Appchem. 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine | 1332761-13-3. Available at: [Link] (Accessed: April 5, 2026).
